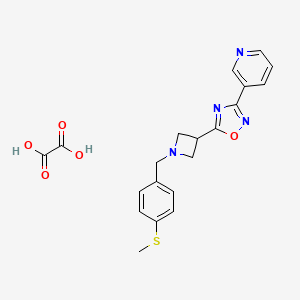

5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazol-Oxalat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" is a synthetic compound known for its unique chemical structure and diverse applications

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The 1,2,4-oxadiazole ring is known for its antimicrobial properties. Research indicates that compounds containing this scaffold exhibit significant antibacterial, antifungal, and antiviral activities. For instance, derivatives of 1,3,4-oxadiazole have shown effectiveness against Mycobacterium bovis and other pathogenic bacteria . The compound's structure may enhance its interaction with microbial enzymes or cell membranes, leading to increased efficacy.

Anticancer Potential

Studies have suggested that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The incorporation of the azetidine and pyridine rings may contribute to selective cytotoxicity against cancer cells while sparing normal cells. Preliminary data indicate that similar compounds have shown promise in inhibiting various cancer cell lines .

Anti-inflammatory Effects

Research has documented the anti-inflammatory properties of oxadiazole-containing compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in clinical settings:

- A study on derivatives of 1,3,4-oxadiazole demonstrated significant antibacterial activity against resistant strains of bacteria .

- Research involving azetidine derivatives highlighted their potential as novel anticancer agents with reduced toxicity profiles compared to traditional chemotherapeutics .

Tables

| Activity Type | Target Pathogen/Condition | Mechanism |

|---|---|---|

| Antimicrobial | Mycobacterium bovis | Enzyme inhibition |

| Anticancer | Various cancer cell lines | Cell cycle arrest |

| Anti-inflammatory | Chronic inflammatory diseases | Cytokine modulation |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" typically involves a multi-step process:

Formation of the Azetidine Ring: : Starting with a suitable precursor, the azetidine ring can be synthesized through cyclization reactions, often using amines and haloalkanes under controlled temperatures.

Integration of the 4-(Methylthio)benzyl Group: : This step might involve the substitution reaction of a benzyl group with a methylthio group, employing appropriate reagents like methylthiolate.

Oxadiazole Ring Formation: : The oxadiazole ring is generally formed through cyclization reactions involving hydrazides and nitriles.

Coupling with Pyridine Ring: : This often involves nucleophilic substitution reactions or cross-coupling reactions using palladium or copper catalysts.

Final Oxalate Formation: : The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions such as temperature, pressure, solvent choice, and reagent concentrations is crucial. Continuous flow chemistry techniques might be employed to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

The compound "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" undergoes various chemical reactions, such as:

Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: : Certain conditions may reduce the oxadiazole ring.

Substitution: : The aromatic rings, particularly the pyridine ring, can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide or osmium tetroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Solvents such as dichloromethane, acetonitrile, or methanol are commonly used, depending on the specific reaction.

Major Products Formed

The major products from these reactions include oxidized forms of the compound, reduced ring structures, and substituted aromatic derivatives.

Wirkmechanismus

The mechanism by which "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" exerts its effects involves interaction with molecular targets such as enzymes or receptors. The azetidine ring, due to its strained nature, and the oxadiazole ring, known for its electron-rich characteristics, can participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds:

Azetidinyl derivatives: : These are known for their biological activity, but the integration of oxadiazole and pyridine rings in our compound may enhance its stability and reactivity.

Oxadiazole derivatives: : These compounds are generally used in medicinal chemistry; however, the presence of the azetidine ring makes our compound potentially more versatile.

Pyridine derivatives: : Pyridines are common in drugs and agrochemicals; the combined structure of our compound provides a unique chemical space.

Some similar compounds include "4-(4-Methylthio)benzyl azetidine," "3-(Pyridin-3-yl)-1,2,4-oxadiazole," and "Azetidin-3-yl oxadiazole derivatives."

Biologische Aktivität

The compound 5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate is a complex heterocyclic molecule that incorporates various pharmacologically active moieties. Its structure suggests potential biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure

The chemical formula for this compound is C23H27N3O4S, and its molecular weight is approximately 441.55 g/mol. The unique combination of azetidine, pyridine, and oxadiazole rings contributes to its diverse biological properties.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring often exhibit significant antimicrobial properties. A study highlighted that compounds containing this scaffold demonstrated activity against a range of bacteria and fungi. Specifically, derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, showcasing promising results .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to Strong | |

| Escherichia coli | Moderate | |

| Mycobacterium bovis | Strong inhibition |

Anticancer Activity

The oxadiazole derivatives have also been investigated for their anticancer properties. For instance, studies have shown that compounds similar to the target molecule can induce apoptosis in various cancer cell lines, including prostate and leukemia cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| LNCaP (Prostate) | Significant antiproliferative activity | |

| CCRF-CEM (Leukemia) | Induces apoptosis |

Anti-inflammatory Effects

Compounds with the 1,2,4-oxadiazole framework have been noted for their anti-inflammatory properties as well. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo models .

The biological activities of the compound are primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The oxadiazole ring may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis is facilitated through modulation of signaling pathways such as p53 activation or inhibition of survival signals.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway has been suggested as a mechanism for reducing inflammation.

Case Studies

- Antitubercular Activity : A study conducted by Dhumal et al. (2016) explored a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most potent compounds exhibited strong inhibition against Mycobacterium bovis, indicating a potential application in tuberculosis treatment .

- Neuroprotective Effects : Some derivatives have shown neuroprotective activity in preclinical models, suggesting their potential use in treating neurodegenerative diseases .

Eigenschaften

IUPAC Name |

5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS.C2H2O4/c1-24-16-6-4-13(5-7-16)10-22-11-15(12-22)18-20-17(21-23-18)14-3-2-8-19-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUOSRXBRIQBBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.